molecular formula C15H21ClO B12520870 (1-Chloro-7-methoxy-4-methylhept-4-EN-1-YL)benzene CAS No. 651332-02-4

(1-Chloro-7-methoxy-4-methylhept-4-EN-1-YL)benzene

Cat. No.: B12520870
CAS No.: 651332-02-4
M. Wt: 252.78 g/mol
InChI Key: KIYBZJRFPGIVTA-UHFFFAOYSA-N
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Description

(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)benzene is an organic compound with the molecular formula C16H23ClO2. This compound is characterized by the presence of a benzene ring substituted with a chloro group, a methoxy group, and a heptenyl chain. It is a derivative of benzene and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and alkenes.

    Methoxylation: The methoxy group is introduced via methylation reactions, often using methanol and a strong acid catalyst.

    Alkylation: The heptenyl chain is attached through alkylation reactions, which may involve the use of alkenes and catalysts like aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves:

    Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, ensuring efficient production.

    Catalysts: Industrial production often employs catalysts to enhance reaction rates and yields.

    Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other oxidizing agents.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) for hydroxyl substitution, ammonia (NH3) for amino substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)benzene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and polymers.

Mechanism of Action

The mechanism of action of (1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

    Affect Gene Expression: Influence the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    (1-Chloro-7-methoxy-4-methylhept-4-enyl)-4-methoxybenzene: A closely related compound with an additional methoxy group on the benzene ring.

    (1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)-4-methylbenzene: Another similar compound with a methyl group instead of a methoxy group.

Uniqueness

(1-Chloro-7-methoxy-4-methylhept-4-en-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, and heptenyl groups makes it a versatile compound for various applications.

Properties

CAS No.

651332-02-4

Molecular Formula

C15H21ClO

Molecular Weight

252.78 g/mol

IUPAC Name

(1-chloro-7-methoxy-4-methylhept-4-enyl)benzene

InChI

InChI=1S/C15H21ClO/c1-13(7-6-12-17-2)10-11-15(16)14-8-4-3-5-9-14/h3-5,7-9,15H,6,10-12H2,1-2H3

InChI Key

KIYBZJRFPGIVTA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCOC)CCC(C1=CC=CC=C1)Cl

Origin of Product

United States

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